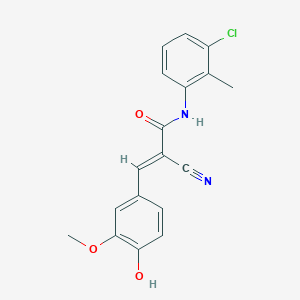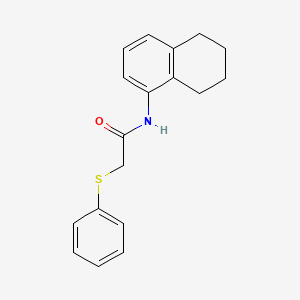![molecular formula C20H23ClN2O3 B5779268 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CMP" and is a piperazine derivative. CMP has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In
作用机制
The exact mechanism of action of CMP is not fully understood. However, it is believed that CMP exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, CMP has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, CMP has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CMP has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of CMP include its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). Additionally, CMP has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
实验室实验的优点和局限性
One of the main advantages of using CMP in lab experiments is its broad range of biological activities. Additionally, CMP is relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using CMP in lab experiments is its potential toxicity. CMP has been found to be toxic to some normal cells, and further studies are needed to determine the optimal dosages and administration routes for this compound.
未来方向
There are several potential future directions for the study of CMP. One of the most promising areas of research is the development of new analogs of CMP with improved biological activities and reduced toxicity. Additionally, further studies are needed to determine the optimal dosages and administration routes for CMP in various disease models. Finally, the potential use of CMP in combination with other drugs or therapies should be explored to determine if synergistic effects can be achieved.
合成方法
CMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of an acylating agent such as acetic anhydride to yield CMP.
科学研究应用
CMP has been extensively studied for its potential applications in scientific research. Some of the most promising applications of CMP include its use as an anticancer agent, antifungal agent, and antibacterial agent. CMP has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, CMP has been found to have potent antifungal activity against several pathogenic fungi, including Candida albicans. Finally, CMP has been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-16(21)6-7-19(15)26-14-20(24)23-10-8-22(9-11-23)17-4-3-5-18(13-17)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTYOPYKUFAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)






![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
